molecular formula C15H24Cl2N2O2 B8189564 (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride

(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride

Cat. No.: B8189564
M. Wt: 335.3 g/mol
InChI Key: ZQEIWTCKPHMDLI-WICJZZOFSA-N
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Description

(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a benzyl group, along with an ethyl ester and dihydrochloride salt form. Its stereochemistry is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine ring.

    Amino Group Addition:

    Esterification: The carboxylic acid group is converted to its ethyl ester form using standard esterification techniques.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions or receptor binding.

    Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid methyl ester
  • (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid propyl ester
  • (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid butyl ester

Uniqueness

The uniqueness of (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride lies in its specific ethyl ester group and dihydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs. These differences can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (3S,4S)-3-amino-1-benzylpiperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;;/h3-7,13-14H,2,8-11,16H2,1H3;2*1H/t13-,14+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEIWTCKPHMDLI-WICJZZOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@H]1N)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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